[(Chloroethynyl)sulfanyl]benzene
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Overview
Description
[(Chloroethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloroethynyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroethynyl)sulfanyl]benzene typically involves the introduction of a chloroethynyl group and a sulfanyl group onto a benzene ring. One common method involves the reaction of a benzene derivative with chloroethyne in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(Chloroethynyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
[(Chloroethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(Chloroethynyl)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a sulfanyl group.
Phenylacetylene: A benzene ring with an ethynyl group.
Uniqueness
[(Chloroethynyl)sulfanyl]benzene is unique due to the presence of both a chloroethynyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79894-52-3 |
---|---|
Molecular Formula |
C8H5ClS |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2-chloroethynylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H |
InChI Key |
PUGAFNRHAWWDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC#CCl |
Origin of Product |
United States |
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